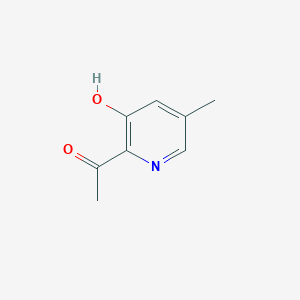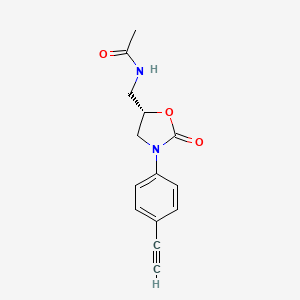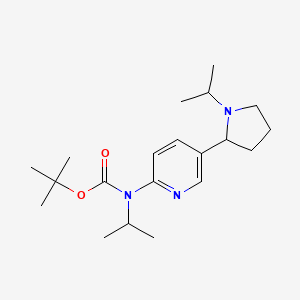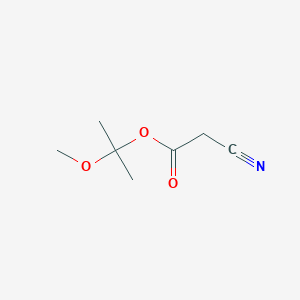
6-Acetamido-3-methylbenzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetamido-3-methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an acetamido group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
6-Acetamido-3-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学的研究の応用
6-Acetamido-3-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-Acetamido-3-methylbenzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The acetamido and carboxylic acid groups play crucial roles in binding interactions, while the benzofuran core provides structural stability and specificity.
類似化合物との比較
Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: Lacks the acetamido group, which may result in different biological activities and chemical properties.
6-Acetamido-2-methylbenzofuran-3-carboxylic acid: Positional isomer with the carboxylic acid and methyl groups swapped, leading to variations in reactivity and applications.
6-Acetamido-3-ethylbenzofuran-2-carboxylic acid: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
6-Acetamido-3-methylbenzofuran-2-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both acetamido and carboxylic acid groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
6-acetamido-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-6-9-4-3-8(13-7(2)14)5-10(9)17-11(6)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
BJBVIWLMZXMEAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)








![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)

